3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
CAS No.:
Cat. No.: VC16197442
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H19N3O |
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Molecular Weight | 233.31 g/mol |
IUPAC Name | 3-[4-(oxetan-3-yl)piperazin-1-yl]aniline |
Standard InChI | InChI=1S/C13H19N3O/c14-11-2-1-3-12(8-11)15-4-6-16(7-5-15)13-9-17-10-13/h1-3,8,13H,4-7,9-10,14H2 |
Standard InChI Key | ZJRFXVQPEYXRQS-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1C2COC2)C3=CC=CC(=C3)N |
Introduction
Chemical Identity and Structural Features
The compound belongs to the piperazine-oxetane-aniline family, characterized by a piperazine ring linked to both an oxetane moiety and an aniline group. Its molecular formula is C₁₃H₁₉N₃O, with a molecular weight of 233.31 g/mol . Key structural attributes include:
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Aniline Core: The primary aromatic amine group enables participation in electrophilic substitution and coupling reactions.
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Piperazine Bridge: A six-membered diamine ring that enhances solubility and serves as a pharmacophore in medicinal chemistry.
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Oxetane Substituent: A strained four-membered oxygen-containing ring that improves metabolic stability and modulates physicochemical properties .
Comparative analysis with the 4-position isomer (4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline) reveals minor differences in steric and electronic profiles, which may influence reactivity and biological activity .
Synthesis and Reaction Pathways
While no direct synthesis reports for 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline exist, analogous methodologies for related compounds suggest viable routes:
Nucleophilic Aromatic Substitution
Reaction of 1-(oxetan-3-yl)piperazine (CAS 1254115-23-5) with 1-fluoro-3-nitrobenzene under basic conditions (e.g., K₂CO₃ in NMP at 100°C) yields a nitro intermediate, which is subsequently reduced to the aniline .
Example Protocol
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Coupling Step:
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Reduction Step:
Yield: ~70–85% (based on analogous reactions) .
Alternative Pathways
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of aryl halides with 1-(oxetan-3-yl)piperazine.
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Reductive Amination: Condensation of oxetane-containing aldehydes with aniline derivatives.
Physicochemical Properties
Data extrapolated from the 4-position isomer and computational models:
Property | Value | Source |
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Molecular Weight | 233.31 g/mol | |
Solubility (Water) | 28.9 mg/mL (predicted) | |
LogP (Octanol-Water) | 1.83 (iLOGP) | |
pKa (Aniline NH₂) | ~4.5 (estimated) | – |
Melting Point | Not reported | – |
Storage Recommendations:
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Store at room temperature in sealed containers protected from moisture .
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Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw degradation .
Applications in Research
Medicinal Chemistry
Piperazine-oxetane hybrids are explored as kinase inhibitors and GPCR modulators. The aniline moiety facilitates hydrogen bonding with target proteins, while the oxetane enhances metabolic stability .
Material Science
The compound’s rigid structure makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs).
Synthetic Intermediate
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